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of Antitumor Agents

Abstract
The benzofuran and benzofuranone scaffolds are privileged heterocyclic systems that form the

core of numerous biologically active natural products and synthetic compounds.[1][2] Their

versatile chemical nature and ability to interact with various biological targets have made them

a focal point in medicinal chemistry, particularly in the pursuit of novel anticancer therapeutics.

[3][4] This application note provides a comprehensive guide for researchers, scientists, and

drug development professionals on the strategic use of 5-Methyl-3(2H)-benzofuranone as a

starting scaffold for the synthesis and evaluation of potent antitumor agents. We will explore

rational design and synthesis strategies, delve into key mechanisms of action, provide detailed

protocols for preclinical evaluation, and analyze the structure-activity relationships that govern

the efficacy of these compounds. The overarching goal is to equip researchers with the

foundational knowledge and practical methodologies required to advance this promising class

of molecules from the laboratory to preclinical validation.

Introduction: The Benzofuranone Scaffold in
Oncology
Fused heterocyclic ring systems, such as benzofuran, have emerged as crucial scaffolds in

drug discovery due to their diverse pharmacological activities.[3][5] The benzofuran nucleus,
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consisting of a fused benzene and furan ring, is a structural component in many compounds

with demonstrated anticancer properties.[6][7] The modification of this core structure by

introducing various substituents allows for the fine-tuning of its biological activity, leading to the

development of derivatives with enhanced potency and selectivity against cancer cells.[5]

Derivatives of benzofuran have been reported to exert their antiproliferative effects through a

multitude of mechanisms, including the inhibition of key signaling pathways like VEGFR-2 and

mTOR, induction of apoptosis, and cell cycle arrest.[8][9][10] The 3(2H)-benzofuranone core, a

close analog, serves as a versatile intermediate for creating libraries of potential drug

candidates. Specifically, 5-Methyl-3(2H)-benzofuranone offers a strategic starting point, with

the methyl group providing a site for potential metabolic stabilization or further functionalization,

influencing the compound's overall pharmacokinetic profile. This guide focuses on leveraging

this specific scaffold for the rational design and development of next-generation antitumor

agents.

Synthesis Strategies for 5-Methyl-3(2H)-
benzofuranone Analogs
The synthesis of antitumor agents derived from 5-Methyl-3(2H)-benzofuranone often involves

multi-step reactions designed to introduce pharmacophoric groups that enhance biological

activity. A common and effective approach is the Claisen-Schmidt condensation reaction to

create aurone derivatives (benzylidenebenzofuranones), which serve as key intermediates.[11]

Protocol 2.1: Synthesis of (Z)-2-benzylidene-5-
methylbenzofuran-3(2H)-one Intermediate
This protocol describes the base-catalyzed condensation of 5-methyl-3(2H)-benzofuranone
with an aromatic aldehyde. The choice of aldehyde is critical, as the substituent on the

benzylidene moiety will significantly influence the final compound's antitumor activity.

Reactant Preparation: Dissolve 1.0 equivalent of 5-methyl-3(2H)-benzofuranone and 1.1

equivalents of a selected substituted benzaldehyde in absolute ethanol.

Catalysis: Cool the mixture to 0-5 °C in an ice bath. Add a catalytic amount of concentrated

hydrochloric acid or a base like potassium hydroxide, dropwise, while stirring vigorously. The

choice of acid or base catalysis can influence the reaction kinetics and yield.
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Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC).

Isolation and Purification: Upon completion, pour the reaction mixture into ice-cold water to

precipitate the crude product. Filter the solid, wash with cold water, and dry under a vacuum.

Purify the crude product by recrystallization from a suitable solvent like ethanol or by column

chromatography on silica gel.

Characterization: Confirm the structure of the synthesized aurone intermediate using

spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[11]

Rationale: This condensation introduces a critical exocyclic double bond and an additional

aromatic ring, creating a chalcone-like structure. This extended π-system is often crucial for

interaction with biological targets. The substituent on the benzaldehyde can be varied to probe

structure-activity relationships, for example, by introducing electron-donating or electron-

withdrawing groups.[5]

Mechanistic Insights: Targeting Cancer Hallmarks
Benzofuranone derivatives exert their anticancer effects by modulating various signaling

pathways critical for tumor growth and survival. Understanding these mechanisms is essential

for rational drug design and for identifying potential biomarkers of response.

Inhibition of Receptor Tyrosine Kinases (RTKs)
A prominent mechanism for many benzofuran-based compounds is the inhibition of receptor

tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8]

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which

is essential for tumor growth and metastasis.

Mechanism: By binding to the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors

prevent the phosphorylation and activation of downstream signaling molecules. This leads to

the inhibition of endothelial cell proliferation and migration, ultimately starving the tumor of its

blood supply.
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Caption: Inhibition of the VEGFR-2 signaling pathway by a benzofuranone derivative.
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Induction of Apoptosis and Cell Cycle Arrest
Many benzofuran derivatives have been shown to induce programmed cell death (apoptosis)

and cause cell cycle arrest in cancer cells.[6][12]

Apoptosis: These compounds can trigger the intrinsic (mitochondrial) or extrinsic (death

receptor) apoptotic pathways, leading to the activation of caspases, a family of proteases

that execute cell death.[13]

Cell Cycle Arrest: Treatment with benzofuranone derivatives can halt the progression of the

cell cycle at specific checkpoints, such as G2/M or G0/G1 phase.[6][13] This prevents cancer

cells from dividing and proliferating. For instance, some derivatives have been found to

disrupt the formation of the mitotic spindle by inhibiting tubulin polymerization.[6]

Preclinical Evaluation Protocols
Rigorous preclinical testing is necessary to determine the efficacy and safety of newly

synthesized compounds. This involves a combination of in vitro assays to assess activity

against cancer cell lines and in vivo models to evaluate antitumor effects in a living organism.

In Vitro Antitumor Activity Assessment
Protocol 4.1.1: Cell Viability/Cytotoxicity using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an

indicator of cell viability, proliferation, and cytotoxicity.[8][14]

Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer,

HepG2 liver cancer) into 96-well plates at a density of 5,000-10,000 cells/well.[12] Incubate

for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the synthesized benzofuranone derivatives

in the appropriate cell culture medium. Add the compounds to the wells at various

concentrations (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control

(e.g., DMSO) and a positive control (e.g., Doxorubicin).

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for

another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the
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yellow MTT to purple formazan crystals.[14]

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing

agent, such as DMSO, to each well to dissolve the formazan crystals.[14]

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response

curve.

Protocol 4.1.2: Apoptosis Analysis using Annexin V/PI Staining

This flow cytometry-based assay detects apoptosis by identifying the translocation of

phosphatidylserine to the outer cell membrane (Annexin V binding) and loss of membrane

integrity (Propidium Iodide staining).[14]

Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48

hours.

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and

resuspend in 1X Annexin V Binding Buffer.

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. Incubate for

15 minutes at room temperature in the dark.

Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will

differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and

late apoptotic/necrotic cells (Annexin V+/PI+).[14]

In Vivo Efficacy Studies
Protocol 4.2.1: Human Tumor Xenograft Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a

cornerstone for evaluating the in vivo efficacy of anticancer agents.[15][16][17]
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Caption: Workflow for an in vivo human tumor xenograft study.
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Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID).[17] All procedures

must be approved by an Institutional Animal Care and Use Committee (IACUC).

Cell Implantation: Subcutaneously inject 1-5 million human cancer cells suspended in

Matrigel into the flank of each mouse.[17]

Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

Randomly assign mice to a control group (vehicle) and one or more treatment groups.[14]

Drug Administration: Administer the benzofuranone derivative at a predetermined dose and

schedule (e.g., daily intraperitoneal injection or oral gavage).

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume =

0.5 x Length x Width²) and monitor the body weight of the mice regularly as an indicator of

toxicity.[14]

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and record

their weight. Tumors can be processed for further analysis, such as histopathology or

biomarker assessment.

Structure-Activity Relationship (SAR) Analysis
SAR studies are crucial for optimizing the lead compound to enhance its anticancer activity and

reduce toxicity.[3][18] For benzofuranone derivatives, several structural features have been

identified as important for biological activity.

Halogenation: The addition of halogen atoms like bromine or chlorine to the benzofuran ring

or to alkyl substituents can significantly increase cytotoxic activity.[1][5] The position of the

halogen is often a critical determinant of its biological effect.[5]

Substitution on the Benzylidene Ring: The nature and position of substituents on the

benzylidene ring (introduced from the aldehyde in Protocol 2.1) greatly influence potency.

Electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃) at

specific positions can alter the electronic properties and binding affinity of the molecule.[5]

Hybrid Molecules: Fusing the benzofuranone scaffold with other heterocyclic moieties like

triazole, piperazine, or imidazole can lead to synergistic cytotoxic effects and create potent
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hybrid anticancer agents.[5]

Compound

Series
Modification

Impact on

Antitumor

Activity

Example Cell

Lines
Reference

A

Bromine on

methyl/acetyl

group at C3

Increased

cytotoxicity

K562, HL-60

(Leukemia)
[1][5]

B
Morpholinomethy

l group at C3

Boosted

cytotoxic activity

A549, NCI-H23

(Lung)
[10]

C
3-methoxy on

benzylidene ring

Potent

antiproliferative

activity

A549 (Lung) [10]

D
Hybrid with

chalcone

Good cytotoxic

activity
HCC1806, HeLa [8]

E

N-phenethyl

carboxamide at

C2

Enhanced

antiproliferative

activity

MCF-7 (Breast) [5]

Future Perspectives and Conclusion
The 5-Methyl-3(2H)-benzofuranone scaffold represents a highly promising and versatile

platform for the development of novel antitumor agents. The synthetic accessibility and the

potential for diverse chemical modifications allow for the generation of large compound libraries

for high-throughput screening. Future research should focus on optimizing the pharmacokinetic

properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of

lead compounds. The exploration of novel hybrid molecules and the use of advanced in vivo

models, such as patient-derived xenografts (PDXs), will be crucial in translating these

promising compounds into clinically effective cancer therapies.[15][19] The protocols and

insights provided in this guide offer a solid framework for advancing the discovery and

development of this important class of anticancer agents.

References

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9099631/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6514909/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9099631/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8128204/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8128204/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11528908/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9099631/
https://www.benchchem.com/product/b1584658?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4007037/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2022.976065/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development
- PMC. (n.d.). PubMed Central.
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran
Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
Chiba, P., et al. (1996). Structure-activity relationship studies on benzofuran analogs of
propafenone-type modulators of tumor cell multidrug resistance. Journal of Medicinal
Chemistry, 39(24), 4767-74.
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
(2025). BenchChem.
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
(2022). Cancers.
Patient-derived cancer models: Valuable platforms for anticancer drug testing. (n.d.).
Frontiers.
Xenograft Models. (n.d.).
100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2021). Altogen Labs.
A Comparative Guide to Benzofuran Derivatives in Anticancer Research. (n.d.). BenchChem.
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
(2022). MDPI.
Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent
VEGFR-2 inhibitors. (n.d.).
Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase
inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters.
In vitro assay of benzofuran derivatives 3. (n.d.).
Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (2025).
Al-Ostath, A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Frontiers
in Chemistry.
Structures of some natural benzofuran derivatives with anticancer activities. (n.d.).
Bendi, A., et al. (2024).
Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential
Anticancer Agents. Molecules, 24(8), 1591.
Synthesis and anti-cancer activity evaluation of new aurone deriv
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer
agents: A review. (n.d.). PubMed Central.
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2025).
Synthesis of potent antitumor and antiviral benzofuran derivatives. (2009). European Journal
of Medicinal Chemistry.
Miao, Y., et al. (2019).
The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Deriv

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-
Benzofuran-3-Carboxylate. (2025).
Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor
agents towards non-small cell lung cancer cells. (n.d.). PubMed Central.
Benzofuran. (n.d.). Wikipedia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC
[pmc.ncbi.nlm.nih.gov]

2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast
cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

3. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer
Activity | Semantic Scholar [semanticscholar.org]

4. nchr.elsevierpure.com [nchr.elsevierpure.com]

5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity
- PMC [pmc.ncbi.nlm.nih.gov]

6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

7. Benzofuran - Wikipedia [en.wikipedia.org]

8. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent
VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor
agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

11. tandfonline.com [tandfonline.com]

12. researchgate.net [researchgate.net]

13. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-
Benzofuran-3-Carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1584658?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6514909/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6514909/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4755098/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4755098/
https://www.semanticscholar.org/paper/Structure%E2%80%93Activity-Relationship-of-Benzofuran-with-Farhat-Alzyoud/31685eb2feb7a8d307c1411b0d1f43f71a5d64a6
https://www.semanticscholar.org/paper/Structure%E2%80%93Activity-Relationship-of-Benzofuran-with-Farhat-Alzyoud/31685eb2feb7a8d307c1411b0d1f43f71a5d64a6
https://nchr.elsevierpure.com/en/publications/structureactivity-relationship-of-benzofuran-derivatives-with-pot/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9099631/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9099631/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10086673/
https://en.wikipedia.org/wiki/Benzofuran
https://pmc.ncbi.nlm.nih.gov/articles/PMC11528908/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11528908/
https://www.researchgate.net/publication/262421231_Benzofuran_derivatives_as_anticancer_inhibitors_of_mTOR_signaling
https://pmc.ncbi.nlm.nih.gov/articles/PMC8128204/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8128204/
https://www.tandfonline.com/doi/full/10.3109/14756366.2014.976568
https://www.researchgate.net/figure/Structures-of-some-natural-benzofuran-derivatives-with-anticancer-activities_fig1_369964286
https://pubmed.ncbi.nlm.nih.gov/40564956/
https://pubmed.ncbi.nlm.nih.gov/40564956/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


14. pdf.benchchem.com [pdf.benchchem.com]

15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug
Development - PMC [pmc.ncbi.nlm.nih.gov]

16. blog.crownbio.com [blog.crownbio.com]

17. Xenograft Models - Creative Biolabs [creative-biolabs.com]

18. Structure-activity relationship studies on benzofuran analogs of propafenone-type
modulators of tumor cell multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

19. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing
[frontiersin.org]

To cite this document: BenchChem. [5-Methyl-3(2h)-benzofuranone in the development of
antitumor agents]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584658#5-methyl-3-2h-benzofuranone-in-the-
development-of-antitumor-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://pdf.benchchem.com/12305/A_Comparative_Guide_to_Benzofuran_Derivatives_in_Anticancer_Research.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4007037/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4007037/
https://blog.crownbio.com/cell-line-derived-xenografts-a-reliable-platform-for-preclinical-cancer-drug-testing
https://www.creative-biolabs.com/drug-discovery/therapeutics/xenograft-models.htm
https://pubmed.ncbi.nlm.nih.gov/8941391/
https://pubmed.ncbi.nlm.nih.gov/8941391/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2022.976065/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2022.976065/full
https://www.benchchem.com/product/b1584658#5-methyl-3-2h-benzofuranone-in-the-development-of-antitumor-agents
https://www.benchchem.com/product/b1584658#5-methyl-3-2h-benzofuranone-in-the-development-of-antitumor-agents
https://www.benchchem.com/product/b1584658#5-methyl-3-2h-benzofuranone-in-the-development-of-antitumor-agents
https://www.benchchem.com/product/b1584658#5-methyl-3-2h-benzofuranone-in-the-development-of-antitumor-agents
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1584658?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

